molecular formula C17H24N2O5 B7776053 N-[(benzyloxy)carbonyl]leucylalanine

N-[(benzyloxy)carbonyl]leucylalanine

Cat. No.: B7776053
M. Wt: 336.4 g/mol
InChI Key: CWMXJBNCYBDNTJ-UHFFFAOYSA-N
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Description

N-[(benzyloxy)carbonyl]leucylalanine is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of leucylalanine. This compound is often used in peptide synthesis and research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(benzyloxy)carbonyl]leucylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of leucylalanine is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting leucylalanine with benzyl chloroformate in the presence of a base such as sodium bicarbonate.

    Coupling Reaction: The protected leucylalanine is then coupled with alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of leucylalanine are protected using benzyl chloroformate.

    Automated Coupling: Automated peptide synthesizers are used to couple the protected leucylalanine with alanine efficiently.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(benzyloxy)carbonyl]leucylalanine undergoes various chemical reactions, including:

    Hydrolysis: The benzyloxycarbonyl group can be removed by hydrolysis using acidic or basic conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

    Substitution: Reagents like trifluoroacetic acid (TFA) or other carbamates can be used for substitution reactions.

Major Products Formed

    Deprotected Peptide: Hydrolysis results in the formation of leucylalanine.

    Oxidized Derivatives: Oxidation leads to the formation of various oxidized derivatives of the compound.

    Substituted Peptides: Substitution reactions yield peptides with different protecting groups or functional groups.

Scientific Research Applications

N-[(benzyloxy)carbonyl]leucylalanine has several applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of removal of the protecting group.

    Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein synthesis.

    Medicinal Chemistry: It serves as a building block in the synthesis of peptide-based drugs and inhibitors.

    Industrial Applications: The compound is used in the production of various peptide-based products in the pharmaceutical and biotechnology industries.

Mechanism of Action

The mechanism of action of N-[(benzyloxy)carbonyl]leucylalanine involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the protecting group is removed, yielding the desired peptide.

Molecular Targets and Pathways

    Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by mimicking the natural substrate.

    Protein Synthesis: It is involved in the synthesis of proteins by serving as a building block in peptide chains.

Comparison with Similar Compounds

Similar Compounds

    N-[(benzyloxy)carbonyl]leucylleucine: Similar in structure but with an additional leucine residue.

    N-[(benzyloxy)carbonyl]glycylalanine: Similar but with glycine instead of leucine.

    N-[(benzyloxy)carbonyl]phenylalanine: Similar but with phenylalanine instead of leucine.

Uniqueness

N-[(benzyloxy)carbonyl]leucylalanine is unique due to its specific combination of leucine and alanine residues, which imparts distinct properties in terms of stability and reactivity. Its use in peptide synthesis is particularly advantageous due to the ease of removal of the benzyloxycarbonyl protecting group.

Properties

IUPAC Name

2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-11(2)9-14(15(20)18-12(3)16(21)22)19-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMXJBNCYBDNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950917
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2817-13-2
Record name N-(N-((Phenylmethoxy)carbonyl)-L-leucyl)-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002817132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC333758
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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